molecular formula C5H3ClFN B1582542 2-Chloro-6-fluoropyridine CAS No. 20885-12-5

2-Chloro-6-fluoropyridine

Cat. No. B1582542
M. Wt: 131.53 g/mol
InChI Key: LXOHKRGLGLETIJ-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A solution of i-Pr2NH (828 mL, 5.85 mol) in anhydrous THF (1.3 L) was cooled to −10° C. n-BuLi (1.6 M in hexanes, 3660 mL, 5.85 mol) was added and the solution was stirred for 10 min at 0° C. The reaction mixture was cooled to −78° C. and a solution of 2-chloro-6-fluoropyridine (700 g, 5.32 mol) in anhydrous THF (1.3 L) was slowly added keeping the internal temperature below −60° C. After the addition was complete, the reaction mixture was stirred for an additional hour and then a solution of triisopropyl borate (1221 mL, 5.32 mol) in anhydrous THF (620 mL) was added drop wise keeping the internal temperature below −60° C. After the addition, the reaction mixture was warmed to RT and stirred over night. Water (3 L) was added and the mixture was stirred vigorously. The reaction mixture was concentrated under reduced pressure. The residue was treated with a cold aqueous solution of NaOH (10 M, 1610 mL, 16.0 mol) and 50% H2O2 (392 mL, 6.92 mol) and stirred over night (Note: the internal temperature increased slowly from 5 to 60° C.). The reaction mixture was quenched with ice and 4N HCl until pH of the mixture was ˜5. EtOAc (5 L) was added and stirred well. After phase separation, the aqueous layer was extracted with EtOAc (1.5 L×2). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to provide 6-chloro-2-fluoropyridin-3-ol as an off white solid.
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
828 mL
Type
reactant
Reaction Step Two
Quantity
3660 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two
Quantity
700 g
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Three
Quantity
1221 mL
Type
reactant
Reaction Step Four
Name
Quantity
620 mL
Type
solvent
Reaction Step Four
Name
Quantity
1610 mL
Type
reactant
Reaction Step Five
Name
Quantity
392 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.B(OC(C)C)(OC(C)C)[O:22]C(C)C.[OH-].[Na+].OO>C1COCC1.O>[Cl:13][C:14]1[N:15]=[C:16]([F:20])[C:17]([OH:22])=[CH:18][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
828 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
3660 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
700 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)F
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1221 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
620 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
1610 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
392 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below −60° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional hour
CUSTOM
Type
CUSTOM
Details
the internal temperature below −60° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to RT
STIRRING
Type
STIRRING
Details
stirred over night
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred over night (
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature increased slowly from 5 to 60° C.)
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice and 4N HCl until pH of the mixture
ADDITION
Type
ADDITION
Details
EtOAc (5 L) was added
STIRRING
Type
STIRRING
Details
stirred well
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (1.5 L×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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